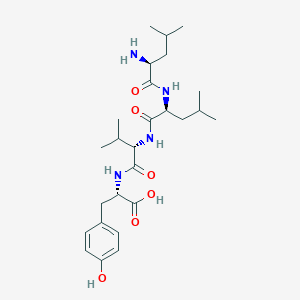

H-Leu-Leu-Val-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Leu-Leu-Val-Tyr-OH is a useful research compound. Its molecular formula is C26H42N4O6 and its molecular weight is 506.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

Tyrosine residues in peptides are susceptible to oxidation, particularly under mild oxidative conditions.

Hyperoxidation with Dess–Martin Periodinane (DMP)

DMP selectively oxidizes the N-terminal tyrosine residue, cleaving the peptide bond and generating a C-terminal fragment with a 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) motif .

The reaction proceeds via iodine(V)-mediated ortho-oxidation, forming an indolium intermediate that triggers amide bond scission . NMR studies confirm aromatic proton loss in the tyrosine residue post-oxidation .

Dityrosine Crosslinking

Exposure to H₂O₂ or peracids induces tyrosine dimerization via radical coupling:

| Reaction Conditions | Products | Notes |

|---|---|---|

| 10 mM H₂O₂, pH 7.4, 25°C | Dityrosine-linked dimer | - Requires catalytic metals (e.g., Fe²⁺) - Observed in aging/proteostasis studies |

Hydrolysis Reactions

The peptide backbone undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Cleavage Site | Products |

|---|---|---|

| 6 M HCl, 110°C, 24 h | All peptide bonds | Leu, Leu, Val, Tyr (free amino acids) |

| 0.1 M NaOH, 60°C, 2 h | C-terminal Tyr | H-Leu-Leu-Val-OH + Tyr-OH |

Enzymatic hydrolysis by chymotrypsin selectively cleaves C-terminal to Tyr:

textH-Leu-Leu-Val-Tyr-OH → H-Leu-Leu-Val-OH + Tyr-OH [12]

Organometallic Complexation

Tyrosine’s phenol group coordinates with rhodium complexes:

| Reagent | Binding Site | Application |

|---|---|---|

| [Cp*Rh(H₂O)₃]²⁺ | Tyrosine η⁶-arene | - Stabilizes peptide conformation - Enhances bioactivity in GPCR studies |

Comparative Reaction Analysis

Mechanistic Insights

Propriétés

Formule moléculaire |

C26H42N4O6 |

|---|---|

Poids moléculaire |

506.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H42N4O6/c1-14(2)11-19(27)23(32)28-20(12-15(3)4)24(33)30-22(16(5)6)25(34)29-21(26(35)36)13-17-7-9-18(31)10-8-17/h7-10,14-16,19-22,31H,11-13,27H2,1-6H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t19-,20-,21-,22-/m0/s1 |

Clé InChI |

UBBRXQXPXQRQDT-CMOCDZPBSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Séquence |

LLVY |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.